(R)-Methyl 2-methoxy-2-phenylacetate

Description

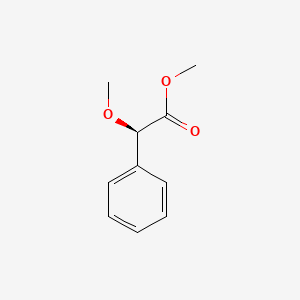

Structure

3D Structure

Properties

IUPAC Name |

methyl (2R)-2-methoxy-2-phenylacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12O3/c1-12-9(10(11)13-2)8-6-4-3-5-7-8/h3-7,9H,1-2H3/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SMHXGVJSDWUGKC-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CO[C@H](C1=CC=CC=C1)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80491997 | |

| Record name | Methyl (2R)-methoxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

180.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

32174-46-2 | |

| Record name | Methyl (2R)-methoxy(phenyl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80491997 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-Depth Technical Guide to the Spectroscopic Characterization of (R)-Methyl 2-methoxy-2-phenylacetate

This guide provides a comprehensive analysis of the key spectroscopic data for the chiral compound (R)-Methyl 2-methoxy-2-phenylacetate, a valuable building block in organic synthesis and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by the scientific rationale for the observed spectral features and detailed experimental protocols for data acquisition.

Molecular Structure and Spectroscopic Overview

This compound possesses a stereogenic center at the alpha-carbon, making the analysis of its chiral purity crucial. Its structure incorporates a phenyl ring, an ester group, and a methoxy group, each contributing distinct signatures to its spectroscopic profile.

Molecular Formula: C₁₀H₁₂O₃[1]

Molecular Weight: 180.20 g/mol [1]

A thorough spectroscopic analysis is essential for confirming the identity, purity, and stereochemical integrity of this compound. This guide will delve into the expected data from ¹H NMR, ¹³C NMR, IR, and MS, providing a robust framework for researchers.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the detailed structure of organic molecules. For a chiral compound like this compound, NMR can not only confirm the connectivity of atoms but also provide information about its enantiomeric purity when using appropriate techniques.

¹H NMR Spectroscopy: Unraveling the Proton Environment

The ¹H NMR spectrum provides information about the chemical environment of the hydrogen atoms in the molecule.

Expected Chemical Shifts and Multiplicities:

| Protons | Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment Rationale |

| Aromatic (C₆H₅) | 7.25 - 7.50 | Multiplet | 5H | The five protons on the phenyl ring are in different chemical environments and will appear as a complex multiplet in the aromatic region. |

| Methine (α-CH) | ~4.80 | Singlet | 1H | This proton is attached to the chiral center, which is bonded to an oxygen atom and a phenyl group, causing a significant downfield shift. It appears as a singlet as there are no adjacent protons. |

| Ester Methyl (COOCH₃) | ~3.70 | Singlet | 3H | The methyl protons of the ester group are deshielded by the adjacent carbonyl and oxygen, typically appearing as a sharp singlet. |

| Methoxy (OCH₃) | ~3.40 | Singlet | 3H | The methyl protons of the methoxy group are deshielded by the attached oxygen atom and appear as a singlet. |

Causality Behind Experimental Choices: A standard ¹H NMR experiment is typically sufficient for routine characterization. The choice of a deuterated solvent like chloroform-d (CDCl₃) is common as it is a good solvent for this type of compound and its residual peak does not interfere with the signals of interest.

¹³C NMR Spectroscopy: Mapping the Carbon Skeleton

The ¹³C NMR spectrum reveals the number of non-equivalent carbon atoms and their chemical environments.

Expected Chemical Shifts:

| Carbon | Chemical Shift (δ, ppm) | Assignment Rationale |

| Carbonyl (C=O) | ~171 | The ester carbonyl carbon is highly deshielded and appears at a characteristic low-field position. |

| Aromatic (ipso-C) | ~135 | The carbon of the phenyl ring directly attached to the chiral center. |

| Aromatic (ortho, meta, para-C) | 127 - 130 | The remaining aromatic carbons will appear in this region. The exact shifts depend on their position relative to the substituent. |

| Methine (α-C) | ~82 | The chiral carbon is significantly deshielded due to the attached oxygen and phenyl group. |

| Ester Methyl (COOCH₃) | ~52 | The carbon of the ester methyl group. |

| Methoxy (OCH₃) | ~57 | The carbon of the methoxy group. |

Expertise in Spectral Interpretation: The chemical shifts are predicted based on the functional groups present. The downfield shift of the carbonyl and the α-carbon are characteristic features. The aromatic region will show multiple peaks due to the different environments of the phenyl carbons.

Chiral NMR Analysis: Assessing Enantiomeric Purity

Standard NMR techniques cannot distinguish between enantiomers. To determine the enantiomeric excess (e.e.) of this compound, a chiral discriminating agent must be used.

Methodology: The use of a chiral solvating agent (CSA) or a chiral derivatizing agent (CDA) is required. These agents interact with the enantiomers to form diastereomeric complexes or derivatives, which are distinguishable by NMR.

-

Chiral Solvating Agents (e.g., (R)-(-)-1-(9-Anthryl)-2,2,2-trifluoroethanol): The CSA forms transient diastereomeric complexes with the analyte, leading to separate signals for the enantiomers in the ¹H NMR spectrum.

-

Chiral Derivatizing Agents (e.g., Mosher's acid, (R)-(-)-α-methoxy-α-(trifluoromethyl)phenylacetic acid): The CDA reacts with the analyte (if it has a suitable functional group, which this target molecule does not directly possess for this reagent) to form stable diastereomeric derivatives that can be distinguished by NMR.

Experimental Workflow for Chiral NMR Analysis:

Caption: Workflow for determining enantiomeric excess using a chiral solvating agent.

Infrared (IR) Spectroscopy: Identifying Functional Groups

IR spectroscopy is a rapid and effective method for identifying the functional groups present in a molecule.

Expected Vibrational Frequencies:

| Wavenumber (cm⁻¹) | Vibration Type | Functional Group | Intensity |

| ~3060-3030 | C-H stretch | Aromatic | Medium |

| ~2950, 2850 | C-H stretch | Aliphatic (CH₃) | Medium |

| ~1745 | C=O stretch | Ester | Strong |

| ~1600, 1495 | C=C stretch | Aromatic | Medium-Weak |

| ~1250, 1100 | C-O stretch | Ester and Ether | Strong |

Interpretation Insights: The most prominent peak in the IR spectrum will be the strong absorption of the ester carbonyl (C=O) group around 1745 cm⁻¹. The presence of both sp² (aromatic) and sp³ (aliphatic) C-H stretches will also be evident. The "fingerprint region" (below 1500 cm⁻¹) will contain a complex pattern of absorptions, including the C-O stretches, which are characteristic of the molecule as a whole.

Experimental Protocol: Liquid Film IR

Caption: Protocol for acquiring an IR spectrum of a liquid sample.

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides information about the molecular weight and the fragmentation pattern of a molecule upon ionization, which can be used to confirm its structure.

Expected Mass-to-Charge Ratios (m/z):

| m/z | Ion | Fragmentation Pathway |

| 180 | [M]⁺ | Molecular ion |

| 121 | [C₈H₉O]⁺ | Loss of the carbomethoxy group (•COOCH₃) |

| 91 | [C₇H₇]⁺ | Tropylium ion, formed from rearrangement and fragmentation of the phenyl-containing fragment. |

| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from cleavage of the bond to the chiral center. |

Trustworthiness of Fragmentation Analysis: The fragmentation pattern is a reproducible "fingerprint" of the molecule. The base peak at m/z 121 is highly characteristic and results from the stable benzyl-type cation with an adjacent methoxy group. The presence of the tropylium ion (m/z 91) and the phenyl cation (m/z 77) are common features in the mass spectra of compounds containing a phenyl group.[1]

Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)

Caption: A typical GC-MS workflow for the analysis of a volatile organic compound.

Conclusion

The spectroscopic data presented in this guide provide a robust analytical framework for the identification and characterization of this compound. The combination of ¹H NMR, ¹³C NMR, IR, and MS allows for unambiguous structure confirmation, while chiral NMR techniques are essential for determining enantiomeric purity. The provided protocols offer a starting point for reliable and reproducible data acquisition in a research or drug development setting.

References

-

PubChem. Methyl 2-methoxy-2-phenylacetate. National Center for Biotechnology Information. [Link]

Sources

An In-depth Technical Guide to (R)-α-Methoxyphenylacetic Acid (MPA) as a Chiral Derivatizing Agent

A Senior Application Scientist's Field Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

In the landscape of asymmetric synthesis and drug development, the precise determination of stereochemistry is not merely a procedural step but a foundational pillar of safety and efficacy. While the user's query specified (R)-Methyl 2-methoxy-2-phenylacetate, this guide addresses the broader and more functionally relevant topic of its parent acid, (R)-α-Methoxyphenylacetic acid (MPA) . MPA serves as a pivotal second-generation chiral derivatizing agent for Nuclear Magnetic Resonance (NMR) spectroscopy. The requested methyl ester is, in fact, an exemplar of the diastereomeric products formed when MPA is used to analyze a chiral alcohol (in this case, methanol). This guide delves into the historical context, scientific principles, and practical application of MPA, providing the necessary framework for its effective use in determining the enantiomeric excess (ee) and absolute configuration of chiral alcohols and amines.

Historical Perspective: From Mosher's Innovation to a New Generation of Reagents

The field of NMR-based stereochemical analysis was revolutionized by Harry S. Mosher in the late 1960s and early 1970s with the introduction of α-methoxy-α-trifluoromethylphenylacetic acid (MTPA).[1] The "Mosher method" established a paradigm: convert a mixture of indistinguishable enantiomers into a pair of diastereomers, which possess distinct NMR spectra.[1] This is achieved by reacting a chiral alcohol or amine with an enantiomerically pure form of the derivatizing agent.[2]

While groundbreaking, the fluorine atom in MTPA presented certain complexities in the analysis of ¹H NMR spectra due to overlapping shielding and deshielding effects from its multiple rotamers.[3] This led to the exploration of analogues that could offer a simpler, more predictable conformational model. Arising from this need, α-methoxyphenylacetic acid (MPA) , also known as O-methylmandelic acid, emerged as a highly effective alternative. Sometimes referred to as Trost's reagent, MPA lacks the trifluoromethyl group, leading to a more rigid and predictable conformation in its diastereomeric esters and amides, which often results in larger and more easily interpretable chemical shift differences (Δδ) in ¹H NMR spectroscopy.[3][4]

The Underlying Principle: Anisotropic Effect and Conformational Modeling

The efficacy of MPA as a chiral derivatizing agent is rooted in the magnetic anisotropy of its phenyl ring. When an enantiomerically pure sample of (R)- or (S)-MPA is esterified with a chiral alcohol, two key conformational states (rotamers) exist in solution around the Cα-CO bond: a syn-periplanar (sp) and an anti-periplanar (ap) conformer.[5]

For MPA esters, the sp conformer, where the carbonyl and Cα-H bonds are eclipsed, is significantly lower in energy and thus more populated.[4] In this preferred conformation, the phenyl group of the MPA moiety is oriented in a way that creates a distinct shielding cone. The substituents of the chiral alcohol (let's designate them as a larger group, L₂, and a smaller group, L₁) will either fall into this shielding cone (experience an upfield shift in the NMR spectrum) or be positioned away from it.

The critical insight of the method is that for the two diastereomers formed—(R)-MPA with (R)-alcohol and (R)-MPA with (S)-alcohol—the relative positioning of L₁ and L₂ with respect to the phenyl shielding cone is reversed. This reversal is the origin of the observable differences in their NMR spectra.

A simplified representation of the preferred conformation of diastereomeric MPA esters. The phenyl group shields one substituent (L1 or L2) of the chiral alcohol, leading to predictable NMR shifts.

Determining Absolute Configuration and Enantiomeric Excess

The analysis hinges on a comparative study of two samples: one where the chiral analyte is reacted with (R)-MPA and another with (S)-MPA.

-

Enantiomeric Excess (ee) Determination : For a non-enantiopure sample, reaction with a single enantiomer of MPA (e.g., (R)-MPA) will produce two diastereomers. The relative ratio of these diastereomers, determined by integrating a pair of well-resolved, corresponding signals in the ¹H NMR spectrum, directly reflects the enantiomeric excess of the original analyte.[1]

-

Absolute Configuration Determination : This requires preparing two separate samples: one with (R)-MPA and one with (S)-MPA. The ¹H NMR spectra are recorded for both, and the chemical shifts (δ) of the protons on the analyte portion of the molecule are carefully assigned. The difference in chemical shifts (Δδ = δS - δR) is then calculated for each corresponding proton.[6]

Based on the conformational model:

-

Protons on one side of the molecule (e.g., within L₁) will have a positive Δδ value.

-

Protons on the other side (e.g., within L₂) will have a negative Δδ value.

By mapping the signs of these Δδ values onto the structure of the analyte, its absolute configuration can be unambiguously assigned according to the Cahn-Ingold-Prelog priority rules.[7][8]

Data Presentation: A Representative Example

The following table illustrates the expected data for the analysis of a hypothetical chiral secondary alcohol, (S)-sec-phenylethanol.

| Proton Assignment | δ for (S)-MPA Ester (ppm) | δ for (R)-MPA Ester (ppm) | Δδ (δS - δR) | Predicted Sign for (S)-Alcohol |

| Carbinol H | 4.95 | 5.05 | -0.10 | Negative |

| Methyl H's | 1.50 | 1.42 | +0.08 | Positive |

| Phenyl H's (ortho) | 7.30 | 7.25 | +0.05 | Positive |

Field-Proven Experimental Protocols

Trustworthiness in this method is derived from a meticulous and consistent experimental workflow. The following protocols are designed as self-validating systems.

Protocol 1: Preparation of Diastereomeric MPA Esters for NMR Analysis

Objective: To convert a chiral alcohol into its corresponding (R)- and (S)-MPA esters for NMR analysis.

Materials:

-

Chiral alcohol (approx. 5-10 mg, ~1 equivalent)

-

(R)-(-)-α-Methoxyphenylacetic acid [3966-32-3]

-

(S)-(+)-α-Methoxyphenylacetic acid [26164-26-1]

-

Dicyclohexylcarbodiimide (DCC) or other suitable coupling agent

-

4-(Dimethylamino)pyridine (DMAP) (catalytic amount)

-

Anhydrous deuterated solvent (e.g., CDCl₃)

-

Anhydrous dichloromethane (DCM)

-

High-quality NMR tubes[9]

Workflow Diagram:

Experimental workflow for the preparation of MPA esters.

Step-by-Step Methodology:

-

Preparation : In two separate, clean, and dry vials labeled 'R' and 'S', weigh approximately 5 mg of the chiral alcohol.[9]

-

Reagent Addition (Vial R) : To vial 'R', add ~1.2 molar equivalents of (R)-MPA, ~1.2 molar equivalents of DCC, and a catalytic amount of DMAP.

-

Reagent Addition (Vial S) : To vial 'S', repeat step 2 using (S)-MPA.

-

Reaction : Add approximately 0.5 mL of anhydrous DCM to each vial. Seal the vials and stir the contents at room temperature for 2-4 hours, or until the reaction is complete (monitor by TLC if necessary).

-

Workup : The primary byproduct of the DCC coupling is dicyclohexylurea (DCU), which is insoluble in DCM. Filter each reaction mixture through a small pipette plugged with cotton or glass wool directly into a new clean vial to remove the precipitated DCU.

-

Solvent Removal : Carefully evaporate the DCM from each vial under a gentle stream of nitrogen. Avoid excessive heating.

-

NMR Sample Preparation : Dissolve the resulting crude ester residue from each vial in approximately 0.6 mL of a suitable deuterated solvent (e.g., CDCl₃).[10]

-

Analysis : Transfer each solution into a separate, high-quality NMR tube, ensuring no solid particles are present. Acquire high-resolution ¹H NMR spectra for both samples.[11]

Conclusion: The Enduring Utility of MPA

While newer and more sophisticated methods for stereochemical determination exist, the use of α-methoxyphenylacetic acid (MPA) remains a robust, reliable, and accessible technique for researchers. Its predictable conformational behavior provides a clear and logical framework for interpreting NMR data, making it a more dependable choice in many cases than its predecessor, MTPA.[3] For professionals in drug discovery and development, a thorough understanding of this method provides a powerful tool for validating synthetic outcomes and ensuring the stereochemical integrity of chiral molecules.

References

-

Chen, Y. (2001). RECENT ADVANCES IN 1H NMR DETERMINATION OF ABSOLUTE CONFIGURATION VIA CHIRAL DERIVATIZING AGENTS. University of Illinois Chemistry. Available at: [Link]

-

Latypov, S. K., et al. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. The Journal of Organic Chemistry. Available at: [Link]

-

MySkinRecipes. (n.d.). (R)-(-)-alpha-Methoxyphenylacetic acid. Retrieved from [Link]

-

ResearchGate. (n.d.). Expected NMR shifts in the diastereomeric esters of methoxyphenylacetic acid (MPA) and the actual shifts observed in ester 10 in CDCl3. Retrieved from [Link]

-

Chemistry LibreTexts. (2023). Absolute Configuration - R-S Sequence Rules. Retrieved from [Link]

-

ResearchGate. (n.d.). (a) Structure of MPA. (b) General procedure for assignment of the absolute configuration of a secondary alcohol. Retrieved from [Link]

-

ResearchGate. (2006). Recent studies on the use of MPA and MTPA in the determination of the absolute configuration of secondary alcohols by 1H NMR. Retrieved from [Link]

-

Wikipedia. (n.d.). Absolute configuration. Retrieved from [Link]

-

SciSpace. (1996). MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR. Retrieved from [Link]

-

PubMed. (2001). Chiral reagents for the determination of enantiomeric excess and absolute configuration using NMR spectroscopy. Retrieved from [Link]

-

ResearchGate. (n.d.). Evolution of the 1 H NMR spectra of the (R)-and (S)-MPA esters of (-)-menthol upon sequential additions of barium hexafluoropentanodionate in MeCN-d3. Retrieved from [Link]

-

Organomation. (n.d.). NMR Sample Preparation: The Complete Guide. Retrieved from [Link]

-

Chemistry Steps. (n.d.). How to Determine the R and S Configuration. Retrieved from [Link]

-

Iowa State University. (n.d.). NMR Sample Preparation. Retrieved from [Link]

-

YouTube. (2021). How to Find R & S Absolute Configuration - Made Easy! | Organic Chemistry. Retrieved from [Link]

-

Science of Synthesis. (n.d.). NMR-Spectroscopic Investigation of Diastereomeric Esters and Amides of 2-Phenylbutyric Acid. Retrieved from [Link]

-

Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0002072). Retrieved from [Link]

-

The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives. Retrieved from [Link]

-

Unknown Source. (n.d.). NMR Sample Prepara-on. Retrieved from [Link]

-

National Institutes of Health. (n.d.). Characteristic Conformation of Mosher's Amide Elucidated Using the Cambridge Structural Database. Retrieved from [Link]

-

ResearchGate. (n.d.). Partial 1 H NMR spectra (250 MHz) for the (R)-MPA ester of diacetone D-glucose. Retrieved from [Link]

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. (R)-(-)-alpha-Methoxyphenylacetic acid [myskinrecipes.com]

- 3. MTPA vs MPA in the Determination of the Absolute Configuration of Chiral Alcohols by 1H NMR (1996) | Sh. K. Latypov | 170 Citations [scispace.com]

- 4. chemistry.illinois.edu [chemistry.illinois.edu]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. chem.libretexts.org [chem.libretexts.org]

- 8. How to Determine the R and S Configuration - Chemistry Steps [chemistrysteps.com]

- 9. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 10. sites.bu.edu [sites.bu.edu]

- 11. organomation.com [organomation.com]

Synonyms for (R)-Methyl 2-methoxy-2-phenylacetate such as Methyl (2R)-methoxy(phenyl)acetate.

An In-depth Technical Guide to (R)-Methyl 2-methoxy-2-phenylacetate: Nomenclature, Synthesis, Analysis, and Applications

Abstract

This compound, a key chiral building block, holds significant value in the fields of pharmaceutical research and asymmetric synthesis. Its stereochemically defined center makes it an essential synthon for the development of enantiomerically pure active pharmaceutical ingredients (APIs). This technical guide provides a comprehensive overview of the compound, designed for researchers, chemists, and drug development professionals. It covers its nomenclature and physicochemical properties, details robust methodologies for its synthesis and enantiomeric purification, outlines rigorous analytical techniques for quality control, and discusses its critical applications. The protocols and explanations herein are grounded in established chemical principles to ensure technical accuracy and practical utility.

Compound Identification: Nomenclature and Properties

Precise identification is the foundation of all chemical research. This compound is known by several synonyms, and its physical properties are well-documented.

Nomenclature and Synonyms

The standardized IUPAC name for this compound is methyl (2R)-2-methoxy-2-phenylacetate . However, various synonyms are used across commercial and academic literature. A comprehensive list is provided below for unambiguous identification.

| Identifier Type | Value |

| IUPAC Name | methyl (2R)-2-methoxy-2-phenylacetate |

| Common Synonyms | (R)-(-)-Methyl α-methoxyphenylacetate, Methyl (R)-methoxy(phenyl)acetate |

| CAS Number | 26164-27-2[1] |

| Molecular Formula | C₁₀H₁₂O₃[1][2] |

| InChI Key | SMHXGVJSDWUGKC-VIFPVTCESA-N |

A comprehensive list of depositor-supplied synonyms can be found in the PubChem database, including "Benzeneacetic acid, α-methoxy-, methyl ester, (R)-" and "(R)-alpha-Methoxyphenylacetic acid methyl ester".[1]

Physicochemical Properties

The physical and chemical properties of a compound are critical for designing experiments, including reaction setup, purification, and storage.

| Property | Value | Source |

| Molecular Weight | 180.20 g/mol | PubChem[1][2] |

| Appearance | Colorless liquid (typical) | General Knowledge |

| Boiling Point | ~218 °C (for racemic mixture) | ChemicalBook[3] |

| Density | ~1.066 g/mL (for racemic mixture) | ChemicalBook[3] |

| Solubility | Soluble in most organic solvents; slightly soluble in water. | ChemicalBook[3] |

The Significance of Enantiopurity in Drug Development

The stereochemistry of this compound is its most critical feature. In drug development, the three-dimensional arrangement of atoms in a molecule can dictate its pharmacological activity. One enantiomer of a chiral drug may exhibit the desired therapeutic effect, while the other could be inactive or, in some cases, cause harmful side effects (the classic example being Thalidomide).

Therefore, access to enantiomerically pure building blocks like this compound is not merely an academic exercise but a regulatory and safety imperative. Its defined stereocenter allows for its incorporation into complex target molecules without introducing stereochemical ambiguity, a process that simplifies downstream purification and pharmacological assessment.

Enantioselective Synthesis and Purification

The synthesis of this compound in high enantiomeric purity is a key challenge. While various methods exist, a robust and scalable approach often involves the resolution of a racemic precursor followed by chemical modification. This section details a field-proven, multi-step synthesis that ensures high yield and excellent enantiomeric excess (% ee).

Synthetic Strategy: Classical Resolution and Derivatization

The chosen strategy begins with racemic mandelic acid, a readily available and cost-effective starting material. A classical resolution using a chiral amine separates the enantiomers. The resulting (R)-mandelic acid is then derivatized in two steps to yield the final product. This approach is favored for its reliability and scalability.

Caption: Synthetic workflow for this compound.

Detailed Experimental Protocol

Step 1: Resolution of (±)-Mandelic Acid

-

Dissolution: Dissolve racemic mandelic acid (1.0 eq) in a suitable solvent (e.g., ethanol) with gentle heating.

-

Addition of Resolving Agent: To the warm solution, add (R)-(+)-α-phenylethylamine (0.5 eq) dropwise. The formation of two diastereomeric salts will occur. The (R)-mandelic acid will form a salt with the (R)-amine, creating the (R,R) diastereomer.

-

Crystallization: Allow the solution to cool slowly to room temperature, then potentially to 0-4 °C. The less soluble diastereomeric salt, typically the (R,R)-salt in many solvent systems, will crystallize out.

-

Causality: Diastereomers have different physical properties, including solubility. This difference is the basis for separation by fractional crystallization. The choice of solvent is critical to maximize this solubility difference.

-

-

Isolation: Collect the crystals by vacuum filtration and wash with a small amount of cold solvent.

-

Liberation of Free Acid: Dissolve the isolated (R,R)-salt in water and acidify with a strong acid (e.g., 2M HCl) to a pH of ~1-2. The (R)-mandelic acid will precipitate.

-

Extraction & Drying: Extract the (R)-mandelic acid into an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield enantiomerically enriched (R)-mandelic acid.

Step 2: Methylation of (R)-Mandelic Acid

-

Deprotonation: Suspend (R)-mandelic acid (1.0 eq) in a dry aprotic solvent (e.g., THF) under an inert atmosphere (N₂ or Ar). Cool the suspension to 0 °C.

-

Base Addition: Add sodium hydride (NaH, ~2.2 eq) portion-wise. NaH acts as a strong base to deprotonate both the carboxylic acid and the hydroxyl group. Allow the reaction to stir for 30-60 minutes.

-

Causality: A strong, non-nucleophilic base is required to deprotonate both acidic protons, forming a dianion. This ensures both sites are available for alkylation in the next step.

-

-

Alkylation: Add methyl iodide (MeI, >2.2 eq) dropwise at 0 °C. Allow the reaction to warm to room temperature and stir overnight.

-

Workup: Carefully quench the reaction by adding water or saturated ammonium chloride solution. Extract the product into an organic solvent.

-

Purification: Wash the organic layer, dry it, and concentrate. Purify the crude product via column chromatography (silica gel) to yield pure this compound.

Analytical Quality Control: A Self-Validating System

Verification of both chemical identity and enantiomeric purity is non-negotiable. A robust analytical workflow validates the success of the synthesis.

Structural Verification

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Expect characteristic signals for the two different methyl groups (ester and ether), the methine proton (CH), and the aromatic protons of the phenyl ring.

-

¹³C NMR: Expect signals for the carbonyl carbon, aromatic carbons, and the carbons of the two methyl groups and the methine center.

-

-

Mass Spectrometry (MS): Provides the molecular weight of the compound, confirming the correct mass-to-charge ratio (m/z) for the molecular ion [M]⁺. The PubChem entry for the racemic compound lists prominent fragments that can be used for comparison.[1]

Enantiomeric Purity Analysis

The most critical quality control step is determining the enantiomeric excess (% ee). Chiral High-Performance Liquid Chromatography (HPLC) is the gold standard for this measurement.

Caption: Workflow for determining enantiomeric excess (% ee) via Chiral HPLC.

Protocol: Chiral HPLC Method Development

-

Column Selection: Choose a chiral stationary phase (CSP). Polysaccharide-based columns (e.g., Chiralcel® OD, Chiralpak® AD) are excellent starting points as they show broad selectivity for a wide range of chiral compounds.

-

Mobile Phase Screening: Prepare a solution of the analyte (~1 mg/mL). A typical starting mobile phase is a mixture of hexane and isopropanol (e.g., 90:10 v/v).

-

Injection and Analysis: Inject the sample onto the column and monitor the elution profile with a UV detector (e.g., at 254 nm).

-

Optimization: If the enantiomers do not resolve, adjust the ratio of the mobile phase. Increasing the percentage of the alcohol modifier (isopropanol) generally decreases retention time but may also affect resolution. The goal is to achieve baseline separation of the two enantiomer peaks.

-

Quantification: Once separation is achieved, integrate the area under each peak. The enantiomeric excess is calculated using the formula: % ee = (|Area of Major Enantiomer - Area of Minor Enantiomer| / |Area of Major Enantiomer + Area of Minor Enantiomer|) * 100

| Parameter | Example Condition |

| Column | Chiralcel® OD-H (4.6 x 250 mm, 5 µm) |

| Mobile Phase | n-Hexane / Isopropanol (95:5) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Column Temp. | 25 °C |

This protocol is a self-validating system: a successful synthesis will yield a chromatogram with one major peak (the R-enantiomer) and, ideally, a negligible peak for the S-enantiomer, providing direct, quantitative proof of enantiopurity.

Applications in Research and Drug Development

The utility of this compound lies in its function as a versatile chiral synthon.

-

Chiral Building Block: Its primary application is in the multi-step synthesis of complex, enantiopure molecules. The methoxy-phenylacetyl group can be incorporated into a larger molecular scaffold, transferring its stereochemistry to the final product. It is particularly useful in the synthesis of certain pharmacophores where a chiral α-aryl ester is a key structural motif.[4]

-

Precursor to Chiral Derivatizing Agents: The corresponding carboxylic acid, (R)-(-)-α-methoxyphenylacetic acid (MPA), is a well-known chiral derivatizing agent. It is used to determine the enantiomeric purity and absolute configuration of unknown chiral alcohols and amines by converting them into diastereomeric esters or amides, which can then be distinguished by NMR spectroscopy. The methyl ester serves as a protected form or a direct precursor to this important analytical reagent.

Conclusion

This compound is more than a simple chemical; it is an enabling tool for the precise construction of three-dimensional molecular architectures. A thorough understanding of its nomenclature, properties, synthesis, and analysis is crucial for any scientist working in asymmetric synthesis or drug discovery. The methodologies presented in this guide provide a reliable framework for producing and validating this compound, ensuring its quality and efficacy as a critical component in the development of next-generation therapeutics.

References

-

American Chemical Society.

-

PubChem, National Institutes of Health.

-

ChemSynthesis.

-

ResearchGate.

-

PubChem, National Institutes of Health.

-

ChemRxiv.

-

ChemicalBook.

-

ChemicalBook.

-

PrepChem.com.

-

Wikipedia.

-

Oakwood Chemical.

-

The Good Scents Company.

-

Google Patents.

Sources

Methodological & Application

Procedure for determining the absolute configuration of secondary amines

An Application Guide to the Stereochemical Assignment of Secondary Amines

Abstract

The determination of absolute stereochemistry is a cornerstone of modern chemical and pharmaceutical sciences. For chiral secondary amines, a structural motif prevalent in natural products and active pharmaceutical ingredients, this determination presents unique challenges due to the nitrogen atom's stereogenic center and the conformational complexities of its derivatives. This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview and actionable protocols for the principal methods used to assign the absolute configuration of secondary amines. We delve into the theoretical underpinnings and practical execution of X-ray Crystallography, Nuclear Magnetic Resonance (NMR) Spectroscopy, and Chiroptical Methods, emphasizing the causality behind experimental choices to ensure robust and reliable stereochemical assignments.

Introduction: The Challenge of the Chiral Secondary Amine

Chiral amines are ubiquitous in medicinal chemistry, and their specific stereoisomers often exhibit profoundly different pharmacological and toxicological profiles. Consequently, the unambiguous assignment of their absolute configuration is a critical, non-negotiable step in the drug discovery and development pipeline. While numerous methods exist for chiral alcohols and primary amines, secondary amines introduce a higher degree of complexity. Derivatization, a common strategy, leads to tertiary amides which often exist as a mixture of slowly interconverting Z and E rotamers around the amide bond. This conformational heterogeneity can complicate spectral analysis, particularly in NMR, and has historically hampered straightforward configurational assignments.[1]

This guide navigates these challenges by presenting a selection of field-proven methodologies, from the definitive "gold standard" of X-ray crystallography to powerful solution-state spectroscopic techniques.

Strategic Overview of Analytical Methods

The choice of method for determining absolute configuration depends on the physical properties of the amine, sample availability, and the instrumentation at hand. No single technique is universally superior; a strategic selection is paramount.

| Method | Principle | Advantages | Limitations |

| X-Ray Crystallography | Anomalous dispersion of X-rays by atoms in a single crystal. | Provides unambiguous, definitive 3D structure and absolute configuration. | Requires a high-quality single crystal, which can be difficult or impossible to obtain.[2] |

| NMR Spectroscopy | Diastereomeric differentiation via Chiral Derivatizing Agents (CDAs) or Chiral Solvating Agents (CSAs). | Solution-state method; small sample quantity; widely accessible instrumentation. | Indirect method; conformational flexibility can complicate analysis; requires pure chiral auxiliary agents.[1][3] |

| Chiroptical Methods (ECD/VCD) | Differential absorption of circularly polarized light by a chiral molecule. | High sensitivity (microgram scale); non-destructive; applicable to non-crystalline samples. | Requires a chromophore (ECD) or intensive computational modeling (VCD).[4][5] |

Method 1: Single-Crystal X-Ray Crystallography

As the only method that directly visualizes the three-dimensional arrangement of atoms, X-ray crystallography is considered the ultimate proof of absolute configuration.[2][6] The technique relies on the anomalous scattering of X-rays by the electrons of the atoms in a non-centrosymmetric crystal structure.

Causality of the Method: The phase shift induced by anomalous scattering allows for the differentiation between a molecule and its mirror image. For light-atom molecules (C, H, N, O), this effect is weak. Therefore, the strategy for secondary amines often involves co-crystallization with a chiral acid of known configuration (e.g., tartaric acid) to form a diastereomeric salt or derivatization to introduce a "heavy" atom (e.g., Br, I) to enhance the anomalous signal.[6]

High-Level Protocol for X-ray Crystallography

-

Crystal Growth: The most critical and often rate-limiting step. The secondary amine must be of high chemical and enantiomeric purity.

-

Direct Crystallization: Attempt to crystallize the neat amine or its simple salt (e.g., hydrochloride).

-

Diastereomeric Salt Formation: If direct crystallization fails, co-crystallize with a stereochemically defined chiral acid (e.g., (R,R)-tartaric acid, (S)-camphorsulfonic acid). The known configuration of the acid serves as an internal reference.

-

-

Crystal Selection & Mounting: Select a single, defect-free crystal of suitable size (typically 0.1-0.3 mm).

-

Data Collection: Mount the crystal on a diffractometer and collect diffraction data, ensuring sufficient coverage and redundancy. For absolute configuration determination, it is crucial to measure the intensities of Bijvoet pairs (reflections h,k,l and -h,-k,-l), as their differences arise from anomalous scattering.[6]

-

Structure Solution and Refinement: Solve the crystal structure to determine the electron density map and atom connectivity.

-

Absolute Configuration Assignment: Refine the structural model against the diffraction data. The absolute structure is determined by calculating the Flack parameter, which should refine to a value near 0 for the correct enantiomer and 1 for the incorrect one.[6]

Workflow: X-ray Crystallography

Sources

- 1. columbia.edu [columbia.edu]

- 2. Absolute Configuration of Small Molecules by Co‐Crystallization - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Recent Advances in Multinuclear NMR Spectroscopy for Chiral Recognition of Organic Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 4. spectroscopyeurope.com [spectroscopyeurope.com]

- 5. americanlaboratory.com [americanlaboratory.com]

- 6. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Identifying and minimizing side products in esterification reactions

Welcome to the Technical Support Center for Esterification Reactions. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of ester synthesis, with a focus on identifying and minimizing unwanted side products. Here, we move beyond simple protocols to provide in-depth, field-proven insights into the causality behind experimental choices, ensuring both technical accuracy and practical success.

Section 1: Frequently Asked Questions (FAQs)

This section addresses common questions and challenges encountered during esterification, providing concise explanations and actionable advice.

Q1: My Fischer esterification reaction has a low yield. What are the likely causes and how can I improve it?

Low yield in a Fischer esterification is a frequent issue, primarily because the reaction is an equilibrium process.[1][2] To drive the reaction towards the product side, several strategies can be employed based on Le Chatelier's principle.[1]

-

Explanation of Causality: The Fischer esterification involves the reaction of a carboxylic acid and an alcohol to form an ester and water.[1][3] This reaction is reversible, meaning the products can react to reform the starting materials.[1][4] The position of the equilibrium is often unfavorable for high product yield if the reactants are used in stoichiometric amounts.

-

Troubleshooting and Solutions:

-

Use an Excess of a Reactant: The simplest method to shift the equilibrium is to use a large excess of one of the reactants, typically the less expensive one, which is often the alcohol.[1] Using the alcohol as the solvent is a common and effective approach.[1] Studies have shown that increasing the alcohol to a tenfold excess can significantly increase the ester yield.[1]

-

Remove Water as it Forms: The removal of water, a product of the reaction, is a highly effective way to drive the equilibrium to completion.[1][5] This can be achieved by:

-

Dean-Stark Apparatus: This is the most common laboratory method for removing water azeotropically.[1] The reaction is typically run in a solvent like toluene, which forms an azeotrope with water.[1]

-

Drying Agents: The use of desiccants like molecular sieves can also be effective in removing water from the reaction mixture.[5]

-

-

Catalyst Choice and Concentration: Ensure you are using an appropriate acid catalyst, such as concentrated sulfuric acid (H₂SO₄) or p-toluenesulfonic acid (TsOH), in a suitable concentration.[1][5] While the catalyst speeds up the reaction, an inappropriate amount can lead to side reactions.

-

Q2: I am observing the formation of an alkene as a major side product. Why is this happening and how can I prevent it?

Alkene formation is a common side reaction in acid-catalyzed reactions of alcohols, particularly with secondary and tertiary alcohols.[5]

-

Explanation of Causality: Under acidic conditions and heat, alcohols can undergo dehydration to form alkenes. This process is especially favorable for tertiary alcohols because it proceeds through a stable tertiary carbocation intermediate.[5] The strong acid catalyst required for esterification can also efficiently catalyze this elimination reaction.

-

Troubleshooting and Solutions:

-

Temperature Control: High temperatures favor elimination reactions. Running the esterification at the lowest effective temperature can help minimize alkene formation.

-

Milder Catalysts: Strong mineral acids like H₂SO₄ are highly effective for esterification but also promote dehydration. Consider using a milder acid catalyst, such as a solid-supported acid catalyst or certain Lewis acids, which can be more selective.

-

Alternative Esterification Methods: For substrates prone to elimination, such as tertiary alcohols, the Fischer esterification is often not the best choice. Alternative methods that avoid strongly acidic conditions should be considered:

-

Steglich Esterification: This method uses dicyclohexylcarbodiimide (DCC) or a similar coupling agent and a catalyst like 4-dimethylaminopyridine (DMAP) under mild, neutral conditions.

-

Reaction with Acyl Chlorides or Anhydrides: Carboxylic acids can be converted to more reactive acyl chlorides or anhydrides, which then react with the alcohol under milder conditions, often in the presence of a non-nucleophilic base like pyridine.[5][6]

-

-

Q3: My reaction mixture turned dark or black upon adding concentrated sulfuric acid. What causes this and is my reaction ruined?

The darkening of the reaction mixture upon addition of concentrated sulfuric acid is a common observation, especially when the acid is added too quickly or the reaction is overheated.[7][8]

-

Explanation of Causality: Concentrated sulfuric acid is a strong dehydrating and oxidizing agent.[7] The dark color is often due to charring or polymerization of the organic starting materials, which is a result of uncontrolled side reactions promoted by high local concentrations of the acid and the heat generated upon its addition.

-

Troubleshooting and Solutions:

-

Slow and Cool Addition: Always add concentrated sulfuric acid slowly and with efficient stirring to dissipate the heat of mixing. It is often beneficial to cool the reaction mixture in an ice bath during the addition of the acid.[7]

-

Order of Addition: Adding the sulfuric acid to the alcohol before adding the carboxylic acid can sometimes help to mitigate this issue, as the initial exotherm is better controlled in the bulk of the alcohol.

-

Assess the Impact: A slight darkening does not necessarily mean the reaction has failed. Monitor the reaction by TLC or another appropriate method to determine if the desired ester is still being formed. If significant charring has occurred, the yield will likely be compromised, and purification may be more challenging.

-

Q4: I am trying to esterify a sterically hindered carboxylic acid or alcohol, and the reaction is very slow or does not proceed. What can I do?

Steric hindrance around the carboxylic acid or the alcohol can significantly slow down the rate of a Fischer esterification.

-

Explanation of Causality: The Fischer esterification mechanism involves the nucleophilic attack of the alcohol on the protonated carbonyl carbon of the carboxylic acid.[1] Bulky groups on either the alcohol or the carboxylic acid can physically block this attack, increasing the activation energy of the reaction.

-

Troubleshooting and Solutions:

-

More Forcing Conditions: For moderately hindered substrates, increasing the reaction temperature and using a higher concentration of a strong acid catalyst may be sufficient to drive the reaction forward. However, this also increases the risk of side reactions.

-

Longer Reaction Times: These reactions simply may require significantly longer reflux times to reach equilibrium.

-

Alternative, More Reactive Reagents: For highly hindered substrates, it is often necessary to use more reactive starting materials:

-

Acyl Chlorides: Convert the hindered carboxylic acid to its acyl chloride using reagents like thionyl chloride (SOCl₂) or oxalyl chloride. The acyl chloride is much more electrophilic and will react more readily with the hindered alcohol.[5]

-

Yamaguchi Esterification: This method is specifically designed for the synthesis of highly substituted esters and employs a mixed anhydride activation strategy.

-

Steglich Esterification: As mentioned before, the use of coupling agents like DCC or EDC with DMAP can be effective for hindered substrates under milder conditions.[9]

-

-

Section 2: In-Depth Troubleshooting Guide

This section provides a more detailed, systematic approach to troubleshooting common problems in esterification reactions.

Issue 1: Low or No Product Formation

| Potential Cause | Diagnostic Check | Recommended Solution |

| Equilibrium Not Shifted | Analyze a sample of the reaction mixture by TLC, GC, or NMR to determine the ratio of starting materials to products. | 1. Use a large excess of the alcohol (5-10 equivalents or as solvent).[1]2. Remove water using a Dean-Stark apparatus.[1]3. Add a dehydrating agent like molecular sieves.[5] |

| Inactive Catalyst | Verify the concentration and age of the acid catalyst. | Use a fresh bottle of concentrated H₂SO₄ or freshly opened TsOH. |

| Low Reaction Temperature | Measure the temperature of the reaction mixture. | Increase the temperature to the boiling point of the solvent or the alcohol being used. For high-boiling alcohols, ensure the reaction is heated sufficiently.[10] |

| Steric Hindrance | Review the structures of the carboxylic acid and alcohol. | See FAQ Q4 for strategies for sterically hindered substrates. |

| Decomposition of Starting Materials | Observe the reaction for excessive color change or gas evolution. Check the stability of your starting materials under acidic conditions. | Use milder reaction conditions or a different esterification method (e.g., Steglich). |

Issue 2: Presence of Significant Side Products

| Side Product | Formation Mechanism | Minimization Strategy |

| Alkene | Acid-catalyzed dehydration of the alcohol, especially with secondary and tertiary alcohols.[5] | 1. Lower the reaction temperature.2. Use a milder acid catalyst.3. For tertiary alcohols, use a non-acidic method like reacting with an acyl chloride.[5] |

| Ether | Acid-catalyzed intermolecular dehydration of two alcohol molecules. | 1. Lower the reaction temperature.2. Use a less-than-solvent quantity of the alcohol if possible, though this may negatively impact the esterification equilibrium. |

| Anhydride | Dehydration of two carboxylic acid molecules. | This is generally less common in the presence of an alcohol nucleophile but can be minimized by ensuring an adequate amount of the alcohol is present from the start. |

Section 3: Key Experimental Protocols and Visualizations

Protocol 1: Fischer Esterification with Dean-Stark Water Removal

This protocol is a robust method for achieving high yields in esterification.

-

Apparatus Setup: Assemble a round-bottom flask, a Dean-Stark trap, and a reflux condenser. Ensure all glassware is dry.

-

Reagent Addition: To the round-bottom flask, add the carboxylic acid, a 1.5 to 2-fold excess of the alcohol, and a suitable solvent that forms an azeotrope with water (e.g., toluene). Add a catalytic amount of p-toluenesulfonic acid (approx. 0.05 equivalents).

-

Reaction: Heat the mixture to reflux. The toluene-water azeotrope will distill into the Dean-Stark trap. Upon cooling in the condenser, the denser water will separate and collect at the bottom of the trap, while the toluene will overflow back into the reaction flask.[1]

-

Monitoring: Continue the reaction until no more water is collected in the trap. The reaction can also be monitored by TLC or GC.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Wash the organic layer with a saturated sodium bicarbonate solution to neutralize the acid catalyst and any unreacted carboxylic acid.

-

Wash with brine to remove any remaining water-soluble impurities.

-

Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄).

-

Filter and concentrate the organic layer under reduced pressure.

-

Purify the crude ester by distillation or column chromatography.[10]

-

Reaction Mechanisms and Side Reactions

The following diagrams illustrate the key chemical transformations in esterification.

Sources

- 1. masterorganicchemistry.com [masterorganicchemistry.com]

- 2. researchgate.net [researchgate.net]

- 3. mdpi.com [mdpi.com]

- 4. chemguide.co.uk [chemguide.co.uk]

- 5. Fischer–Speier esterification - Wikipedia [en.wikipedia.org]

- 6. chemguide.co.uk [chemguide.co.uk]

- 7. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 8. echemi.com [echemi.com]

- 9. reddit.com [reddit.com]

- 10. scienceready.com.au [scienceready.com.au]

Technical Support Center: Optimizing Reaction Time and Temperature for Complete Conversion

A Guide for Researchers, Scientists, and Drug Development Professionals

Section 1: Foundational Principles – The interplay of Time, Temperature, and Conversion

Achieving complete conversion in a chemical reaction is a delicate balance between kinetics (how fast the reaction proceeds) and thermodynamics (the position of equilibrium). Temperature is a critical lever that influences both.

The Role of Temperature in Reaction Kinetics

At a molecular level, for a reaction to occur, reactant molecules must collide with sufficient energy—known as the activation energy (Ea)—and with the correct orientation.[1] Increasing the temperature of a reaction mixture increases the average kinetic energy of the molecules.[2] This leads to two key effects:

-

Increased Collision Frequency: As molecules move faster, they collide more often.[1]

-

Increased Collision Energy: A greater proportion of molecules will possess energy equal to or greater than the activation energy.[1][2]

This relationship is quantitatively described by the Arrhenius Equation :

k = Ae-Ea/RT

Where:

-

k is the rate constant

-

A is the pre-exponential factor (related to collision frequency and orientation)

-

Ea is the activation energy

-

R is the ideal gas constant

-

T is the absolute temperature in Kelvin[3]

The exponential nature of this equation means that even a small increase in temperature can lead to a significant increase in the reaction rate.[4] A common rule of thumb is that for many reactions, the rate approximately doubles for every 10°C increase in temperature.[5]

Temperature's Influence on Reaction Equilibrium

While higher temperatures accelerate reactions, they don't always favor the formation of the desired product. The effect of temperature on the equilibrium position is governed by Le Châtelier's Principle and the enthalpy change (ΔH) of the reaction.

-

Exothermic Reactions (ΔH < 0): These reactions release heat. Increasing the temperature will shift the equilibrium towards the reactants to counteract the added heat, thus decreasing the maximum possible conversion.[6][7]

-

Endothermic Reactions (ΔH > 0): These reactions absorb heat. Increasing the temperature will shift the equilibrium towards the products, favoring a higher conversion.[6][7]

This creates a crucial optimization challenge: finding a temperature high enough to achieve a practical reaction rate but not so high that it adversely affects the equilibrium position for exothermic reactions or causes degradation.

Caption: Interplay of temperature on reaction kinetics and equilibrium.

Section 2: Troubleshooting Guide & FAQs

This section addresses common issues encountered during reaction optimization in a practical question-and-answer format.

FAQ 1: My reaction is not reaching completion, even after a prolonged reaction time. What are the likely causes?

-

Answer: This common issue can stem from several factors. First, consider the possibility of a reversible reaction that has reached equilibrium.[8] At this point, the rates of the forward and reverse reactions are equal, and the net conversion will not increase, regardless of how much longer the reaction is run. Another possibility is catalyst deactivation . Catalysts can lose activity over time due to poisoning, coking, or thermal degradation, which slows down or halts the reaction.[9] Finally, the reaction may simply be kinetically slow at the chosen temperature, meaning it requires a much longer time or a higher temperature to proceed to completion.

FAQ 2: How can I determine if my reaction has stalled due to equilibrium or slow kinetics?

-

Answer: A straightforward approach is to systematically increase the reaction temperature in small increments (e.g., 10°C) and monitor the reaction progress.

-

If the conversion increases with temperature, the reaction was likely limited by slow kinetics .

-

If the conversion decreases with a temperature increase, it is likely an exothermic reaction at equilibrium .[6]

-

If the conversion remains unchanged, you may be observing an equilibrium that is not significantly affected by temperature, or the catalyst may have completely deactivated.

-

FAQ 3: I increased the temperature to speed up my reaction, but now I'm seeing more byproducts and a lower yield. Why is this happening?

-

Answer: High temperatures can accelerate not only the desired reaction but also competing side reactions or decomposition pathways .[10] Many organic molecules have limited thermal stability and can degrade at elevated temperatures.[11] Additionally, if you are using a catalyst, high temperatures can lead to sintering , where catalyst particles agglomerate, reducing the active surface area and catalytic activity.[12][13] It is crucial to evaluate the thermal stability of all reactants, products, and intermediates before significantly increasing the reaction temperature.[11]

FAQ 4: My reaction seems to stop and start. What could be causing this erratic behavior?

-

Answer: This could be due to several factors. If the reaction is heterogeneous (involving multiple phases), it might be limited by mass transfer . Inadequate mixing can lead to localized depletion of reactants, causing the reaction to slow down or stop. Improving agitation can often resolve this. Another possibility is catalyst poisoning from impurities in the starting materials or solvent. The introduction of these impurities could be intermittent, leading to fluctuations in the reaction rate.

FAQ 5: What are the best analytical techniques for monitoring reaction completion?

-

Answer: The choice of technique depends on the nature of your reaction.

-

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used method for monitoring the disappearance of reactants and the appearance of products.[14][15] It is particularly useful for complex mixtures.

-

Nuclear Magnetic Resonance (NMR) spectroscopy is an excellent tool for in-situ reaction monitoring, providing both structural and quantitative information about the species in the reaction mixture.[16][17] Modern benchtop NMR instruments have made this technique more accessible for routine reaction monitoring.[18]

-

Fourier-Transform Infrared (FTIR) spectroscopy and UV-Vis spectroscopy can also be used for real-time monitoring if the reactants and products have distinct spectral signatures.[18]

-

Thin-Layer Chromatography (TLC) is a simple and rapid qualitative technique for tracking the progress of a reaction.[19]

-

Section 3: Experimental Protocols and Workflows

Protocol: Time-Course Analysis by HPLC to Determine Reaction Completion

This protocol outlines a systematic approach to monitor a reaction's progress and determine the optimal reaction time.

-

Method Development: Develop a robust HPLC method that provides good separation and resolution of all key reactants, intermediates, and products.

-

Standard Preparation: Prepare standard solutions of known concentrations for each key component to be quantified. This will be used to generate calibration curves for accurate concentration determination.

-

Reaction Setup: Set up the reaction under the desired conditions (temperature, concentration, catalyst loading).

-

Time Zero Sample: Immediately after all reagents have been added and mixed, withdraw the first aliquot (t=0). Quench the reaction in the aliquot immediately to stop any further conversion. This can be done by rapid cooling, dilution, or adding a specific quenching agent.

-

Sampling at Intervals: Withdraw small, measured aliquots from the reaction mixture at regular intervals. The frequency of sampling should be higher at the beginning of the reaction and can be decreased as the reaction slows down.[20]

-

Sample Preparation and Analysis: Prepare each quenched aliquot for HPLC analysis (e.g., dilution, filtration). Inject the samples onto the HPLC system.

-

Data Analysis: Using the calibration curves, determine the concentration of reactants and products in each aliquot. Plot the concentration of a key reactant or product as a function of time. The reaction is considered complete when the concentration of the limiting reactant approaches zero, or the product concentration reaches a plateau.

Caption: Workflow for time-course analysis by HPLC.

Protocol: In-Situ Reaction Monitoring by NMR Spectroscopy

This protocol describes how to use NMR to monitor a reaction in real-time.

-

Initial Spectrum: Acquire an NMR spectrum of the starting materials before initiating the reaction to identify characteristic peaks for each component.

-

Reaction Initiation: Initiate the reaction within the NMR tube by adding the final reagent or by rapidly increasing the temperature of the NMR probe.

-

Time-Resolved Data Acquisition: Set up a series of 1D NMR experiments to be acquired automatically at predefined time intervals.[21] Ensure the relaxation delay (d1) is sufficient for quantitative accuracy (typically 5 times the longest T1 of the nuclei of interest).[21]

-

Data Processing: Process the series of spectra. The disappearance of reactant signals and the appearance of product signals can be monitored.

-

Quantitative Analysis: Integrate the characteristic peaks for the reactants and products in each spectrum. The relative integrals can be used to determine the molar ratio of the components at each time point, providing a kinetic profile of the reaction.[22]

Data Presentation: Optimizing Temperature

The following table illustrates hypothetical data from a temperature optimization study.

| Temperature (°C) | Reaction Time to 99% Conversion (hours) | Yield of Product A (%) | Yield of Byproduct B (%) |

| 60 | 24 | 98 | <1 |

| 80 | 8 | 97 | 2 |

| 100 | 3 | 92 | 7 |

| 120 | 1 | 85 | 14 |

In this example, while 120°C provides the fastest reaction, the optimal temperature is likely 80°C, which offers a significantly reduced reaction time compared to 60°C without a substantial increase in byproduct formation.

Section 4: Conclusion

Optimizing reaction time and temperature for complete conversion is a multi-faceted challenge that requires a solid understanding of both chemical kinetics and thermodynamics. By systematically evaluating the effects of temperature, employing appropriate analytical monitoring techniques, and applying logical troubleshooting, researchers can efficiently identify the optimal conditions to maximize yield and purity while minimizing reaction time and the formation of unwanted byproducts.

References

-

Chemistry LibreTexts. (2023, July 12). 14.9: The Effect of Temperature on Reaction Rates. Retrieved from [Link]

-

Chromatography Today. (n.d.). What Is Reaction Monitoring?. Retrieved from [Link]

-

American Chemical Society. (2024, July 30). Lesson 6.4: Temperature and the Rate of a Chemical Reaction. Retrieved from [Link]

-

Principles of Chemistry. (n.d.). 2.4 Temperature and Reaction Rate. Retrieved from [Link]

-

Chemistry LibreTexts. (2024, February 13). 6.2.3.1: Arrhenius Equation. Retrieved from [Link]

-

Govaerts, S., et al. (n.d.). Real-time HPLC-MS reaction progress monitoring using an automated analytical platform. Royal Society of Chemistry. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). Effect of Temperature on Equilibrium. Retrieved from [Link]

-

Chemistry LibreTexts. (2021, July 19). 11.9: Temperature Dependence. Retrieved from [Link]

-

Fesce, A., et al. (n.d.). Kinetic Understanding Using NMR Reaction Profiling. ACS Publications. Retrieved from [Link]

-

Chemistry LibreTexts. (2025, March 26). 8.5: The Effect of Temperature on Reaction Rates. Retrieved from [Link]

-

Applied Catalysts. (2024, September 9). Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause. Retrieved from [Link]

-

MRScoolchemistry. (2012, March 15). Incomplete Combustion Reactions. YouTube. Retrieved from [Link]

-

Spectroscopy Online. (n.d.). Seven Essential Steps for In Situ Reaction Monitoring. Retrieved from [Link]

-

Post Apple Scientific. (2024, June 4). 4 Common Ways Temperature Impacts Chemicals. Retrieved from [Link]

-

Royal Society of Chemistry. (n.d.). Monitoring reactions. Retrieved from [Link]

-

ACS Publications. (n.d.). A Brief Introduction to Chemical Reaction Optimization. Retrieved from [Link]

-

University of Rochester, Department of Chemistry. (n.d.). How To: Troubleshoot a Reaction. Retrieved from [Link]

-

Bridgewater College Digital Commons. (2022, May 4). High Performance Liquid Chromatography Monitoring Reaction Kinetics. Retrieved from [Link]

-

Magritek. (n.d.). Benchtop NMR Reaction Monitoring for Kinetic Profiling. Retrieved from [Link]

-

BYJU'S. (n.d.). Here is the Arrhenius Equation which shows the temperature dependence of the rate of a chemical reaction. Retrieved from [Link]

-

Tadashi Science. (2023, November 27). How To Identify Combustion Reactions - Complete Vs. Incomplete Explained. YouTube. Retrieved from [Link]

-

ACS Publications. (2013, September 4). Online NMR and HPLC as a Reaction Monitoring Platform for Pharmaceutical Process Development. Retrieved from [Link]

-

ResearchGate. (n.d.). Optimization of reaction time for improved conversion and enantiomeric excess. Retrieved from [Link]

-

University of Pennsylvania EHRS. (2024, April 10). Fact Sheet: Heating Reactions. Retrieved from [Link]

-

National Institutes of Health. (2023, July 26). The mathematical catalyst deactivation models: a mini review. Retrieved from [Link]

-

Reddit. (2023, June 5). How Temperature/Heat Affects Equilibrium Systems. Retrieved from [Link]

-

Arrhenius Theory. (n.d.). Reaction Rates and Temperature. Retrieved from [Link]

-

Quora. (2024, February 13). What are the outline methods of detecting the completion of a reaction during the analysis?. Retrieved from [Link]

-

Study.com. (n.d.). Monitoring Chemical Reactions: Process & Example. Retrieved from [Link]

-

Chemistry LibreTexts. (2023, January 29). NMR: Kinetics. Retrieved from [Link]

-

Chemistry For Everyone. (2025, May 10). What Is Catalyst Deactivation?. YouTube. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2023, November 14). What is the Arrhenius Equation?. YouTube. Retrieved from [Link]

-

Siyavula. (n.d.). 8.3 Le Chatelier's principle. Retrieved from [Link]

-

Quora. (2018, July 7). I am unable to learn the reactions and other things in Chemistry. What should I do?. Retrieved from [Link]

-

AmmoniaKnowHow. (n.d.). Catalyst deactivation Common causes. Retrieved from [Link]

-

Britannica. (2025, December 26). Arrhenius equation. Retrieved from [Link]

-

IMSERC. (n.d.). Kinetics / reaction monitoring. Retrieved from [Link]

-

Pearson+. (n.d.). Why do most chemical reactions not go to completion?. Retrieved from [Link]

-

Sensirion. (n.d.). Liquid chromatography. Retrieved from [Link]

-

A First Course on Kinetics and Reaction Engineering. (n.d.). Unit 20. Optimization of Batch Reactor Processes. Retrieved from [Link]

-

BYJU'S. (n.d.). Arrhenius equation. Retrieved from [Link]

-

MDPI. (n.d.). Deactivation of Pd Catalysts by Water during Low Temperature Methane Oxidation Relevant to Natural Gas Vehicle Converters. Retrieved from [Link]

-

Pharmaceutical Technology. (n.d.). NMR Reaction-Monitoring as a Process Analytical Technique. Retrieved from [Link]

-

The Science Snail. (2024, February 29). How long it takes chemical reactions to reach completion. Retrieved from [Link]

-

The Organic Chemistry Tutor. (2016, July 13). Arrhenius Equation Activation Energy and Rate Constant K Explained. YouTube. Retrieved from [Link]

-

ACS Publications. (2024, April 10). Optimizing Chemical Reactions. Retrieved from [Link]

Sources

- 1. 2.4 Temperature and Reaction Rate – Principles of Chemistry [principlesofchemistryopencourse.pressbooks.tru.ca]

- 2. acs.org [acs.org]

- 3. chem.libretexts.org [chem.libretexts.org]

- 4. Arrhenius equation | Definition & Facts | Britannica [britannica.com]

- 5. byjus.com [byjus.com]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. 8.3 Le Chatelier's principle | Chemical equilibrium | Siyavula [siyavula.com]

- 8. Why do most chemical reactions not go to completion? | Study Prep in Pearson+ [pearson.com]

- 9. m.youtube.com [m.youtube.com]

- 10. 4 Common Ways Temperature Impacts Chemicals [postapplescientific.com]

- 11. Fact Sheet: Heating Reactions | PennEHRS [ehrs.upenn.edu]

- 12. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]

- 13. ammoniaknowhow.com [ammoniaknowhow.com]

- 14. digitalcommons.bridgewater.edu [digitalcommons.bridgewater.edu]

- 15. pubs.acs.org [pubs.acs.org]

- 16. pubs.acs.org [pubs.acs.org]

- 17. chem.libretexts.org [chem.libretexts.org]

- 18. chromatographytoday.com [chromatographytoday.com]

- 19. study.com [study.com]

- 20. spectroscopyonline.com [spectroscopyonline.com]

- 21. imserc.northwestern.edu [imserc.northwestern.edu]

- 22. magritek.com [magritek.com]

Navigating the Nuances of NMR Solvents: A Technical Guide to Understanding and Troubleshooting Chemical Shift Variations

Welcome to our dedicated technical support center for researchers, scientists, and drug development professionals. This guide is designed to provide you with in-depth insights and practical troubleshooting advice on a common yet often perplexing aspect of NMR spectroscopy: the profound effect of solvent choice on chemical shift separation (Δδ). As experienced practitioners in the field, we understand that unexpected shifts in your spectra can lead to data misinterpretation and project delays. Here, we move beyond simple solvent property tables to explain the why behind these changes, empowering you to make informed decisions and confidently interpret your results.

Section 1: Troubleshooting Common Spectral Issues Related to Solvent Choice

This section addresses specific problems you may encounter in the lab, offering a step-by-step approach to diagnosis and resolution, grounded in the fundamental principles of solvent-solute interactions.

Issue 1: Significant Downfield or Upfield Shift of a Specific Proton Signal After Changing Solvents

Scenario: You've re-run a sample in a different deuterated solvent (e.g., from CDCl₃ to DMSO-d₆) and noticed a dramatic shift in one or more proton signals, potentially leading to peak overlap or ambiguity in structural assignment.

Probable Causes & Solutions:

-

Hydrogen Bonding: This is the most common culprit, particularly for labile protons like those in -OH, -NH, and -COOH groups.[1][2][3]

-

Explanation: Solvents capable of acting as hydrogen bond acceptors (e.g., DMSO-d₆, acetone-d₆, pyridine-d₅) can form strong intermolecular hydrogen bonds with your analyte.[2][4] This interaction withdraws electron density from the proton, deshielding it and causing a significant downfield shift (higher ppm). Conversely, in a non-hydrogen bonding solvent like CDCl₃ or benzene-d₆, these protons will be more shielded and appear further upfield.[5]

-

Troubleshooting Protocol:

-

Identify Labile Protons: Examine your molecule's structure to identify all protons capable of hydrogen bonding.

-

Solvent Comparison: If you observe a large downfield shift for these protons when moving to a solvent like DMSO-d₆, this strongly suggests hydrogen bonding is the cause. The magnitude of the shift can even provide qualitative information about the strength of the interaction.

-

Protic Solvent Exchange: For definitive proof, if you are not already using one, switch to a protic deuterated solvent like D₂O or CD₃OD. The labile protons will exchange with the deuterium atoms of the solvent, causing their signals to disappear or significantly broaden and decrease in intensity.[1]

-

Temperature Dependence Study: The chemical shift of protons involved in intermolecular hydrogen bonding is often temperature-dependent.[6] Acquiring spectra at different temperatures can help confirm this; as the temperature increases, hydrogen bonds are disrupted, and the signal will typically shift upfield.[6]

-

-

-

Anisotropic Effects of Aromatic Solvents: Aromatic solvents like benzene-d₆ and pyridine-d₅ have a unique effect due to their ring currents.

-

Explanation: The π-electron system of the aromatic ring generates its own magnetic field. Solute molecules that position themselves in the shielding cone above or below the plane of the aromatic ring will experience an upfield shift. Conversely, molecules located in the plane of the ring will be deshielded and shift downfield. This can lead to significant changes in chemical shifts for different parts of your molecule.

-

Troubleshooting Protocol:

-

Recognize the Pattern: If you observe both upfield and downfield shifts for different protons within the same molecule upon switching to an aromatic solvent, anisotropy is a likely cause.

-

Utilize for Spectral Resolution: This effect can be intentionally exploited to resolve overlapping signals. If two protons have very similar chemical shifts in a standard solvent, switching to benzene-d₆ may separate them due to their different spatial orientations relative to the solvent molecules.

-

-

dot

Caption: Key solvent-induced chemical shift effects.

Issue 2: Broadening or Disappearance of -OH or -NH Proton Signals

Scenario: You expect to see a sharp signal for a hydroxyl or amine proton, but instead, you observe a broad hump, or the signal is absent altogether.

Probable Causes & Solutions:

-

Chemical Exchange: Labile protons can undergo chemical exchange with other labile protons in the solution, including residual water or other molecules of the analyte.[1]

-

Explanation: The rate of this exchange affects the appearance of the NMR signal. If the exchange is slow on the NMR timescale, you will see separate, sharp signals. If it's fast, you'll see a single, averaged, sharp signal. When the exchange rate is intermediate, significant line broadening occurs.[1]

-

Troubleshooting Protocol:

-

Choice of Solvent: The rate of exchange is highly solvent-dependent.[1]

-

To Sharpen Signals: Use a solvent that slows down proton exchange, such as DMSO-d₆. The strong hydrogen bonding between DMSO and the labile protons reduces the rate of intermolecular exchange, often resulting in sharp, well-defined -OH and -NH signals.[1]

-

To Confirm Presence: If you suspect a signal is missing due to exchange, adding a drop of D₂O to your NMR tube will cause all labile protons to be replaced by deuterium, leading to the disappearance of their signals. This is a classic method for identifying -OH and -NH peaks.

-

-

Temperature Variation: Lowering the temperature of the NMR experiment can often slow down the exchange rate, leading to sharper signals.

-

Purity of Solvent: Ensure your deuterated solvent is of high purity and has a low water content, as residual water can exacerbate exchange broadening.

-

-

dot

Caption: Effect of proton exchange rate on signal appearance.

Section 2: Frequently Asked Questions (FAQs)

Q1: Why do the residual solvent peaks in my NMR spectrum sometimes appear as multiplets?

A1: This is due to coupling with deuterium. While most ¹H NMR focuses on proton-proton coupling, protons can also couple to deuterium (²H), which has a spin quantum number (I) of 1. A proton coupled to 'n' deuterium atoms will be split into 2nI + 1 = 2n(1) + 1 = 2n+1 lines. For example, the residual proton signal in acetone-d₆ is from CHD₂COCD₃. The single proton is coupled to two deuterium atoms, resulting in a pentet (2*2 + 1 = 5 lines).[7] Similarly, in DMSO-d₆, the residual signal is a pentet from CHD₂(SO)CD₃.

Q2: Can I use a non-deuterated solvent for my NMR experiment?

A2: While it is possible, it is generally not recommended for ¹H NMR. The intense signals from the non-deuterated solvent would overwhelm the signals from your analyte, making it very difficult to obtain a usable spectrum.[7] Most NMR experiments are therefore performed in deuterated solvents to avoid this issue.[7] For other nuclei like ¹³C NMR, non-deuterated solvents are more commonly used, although deuterated solvents are often preferred for locking the magnetic field frequency.